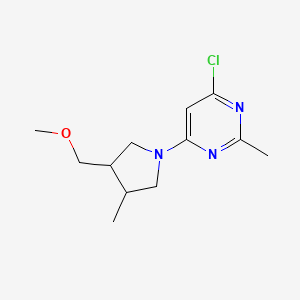
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine” is a chemical compound with the CAS Number: 3122-84-7. It has a molecular weight of 158.59 . The compound is stored in an inert atmosphere at 2-8°C and is shipped at normal transportation temperatures .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H7ClN2O/c1-10-3-5-2-6 (7)9-4-8-5/h2,4H,3H2,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine: serves as an important intermediate in organic synthesis. Its chloro and pyrimidine groups make it a versatile starting material for constructing more complex molecules. Researchers can perform substitution reactions where the chlorine atom is replaced with other groups, leading to a wide variety of derivatives with potential applications in medicinal chemistry and materials science .
Pharmaceutical Research
In pharmaceutical research, this compound’s pyrrolidine ring—a common motif in drug molecules—makes it a candidate for the synthesis of pharmacologically active molecules. Its structure is amenable to modifications that can lead to the discovery of new drugs with activities such as enzyme inhibition or receptor modulation .
Agrochemical Development
The presence of the pyrimidine ring in 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine is significant in the development of agrochemicals. Pyrimidine derivatives are known for their herbicidal and fungicidal properties. This compound could be used to synthesize new agrochemicals that help protect crops from pests and diseases .
Dyestuff Chemistry
Dyestuffs often contain heterocyclic compounds like pyrimidines due to their conjugated systems which are responsible for light absorption. This compound could be used in the synthesis of new dyes with specific properties for use in textiles, inks, and pigments .
Material Science
In material science, the methoxymethyl and methyl groups offer sites for further chemical modifications, allowing for the creation of new materials with desired properties such as increased thermal stability or specific electronic characteristics. This compound could be a precursor for materials used in electronics or as part of polymeric systems .
Catalysis
The unique structure of 4-Chloro-6-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-2-methylpyrimidine may allow it to act as a ligand in catalytic systems. It could potentially stabilize transition metal complexes and be used in catalysis research to develop new reactions or improve existing ones .
Mécanisme D'action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8-5-16(6-10(8)7-17-3)12-4-11(13)14-9(2)15-12/h4,8,10H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPXGCARSOKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479922.png)
![1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479923.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479924.png)
![1-(prop-2-yn-1-yl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479925.png)
![1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479926.png)
![1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479927.png)
![1,6-diethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479930.png)
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479933.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479934.png)
![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1479937.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479938.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479939.png)
![1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479941.png)
![3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1479944.png)